molecular formula C19H25N5O2 B029494 6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one CAS No. 78876-16-1

6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one

Cat. No. B029494
CAS RN: 78876-16-1
M. Wt: 355.4 g/mol
InChI Key: DYTAJMIPFFMXLK-UHFFFAOYSA-N
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Description

This compound, also known as OPC-3930 , is a chemical substance with the molecular formula C19H23N5O2 . It has a molecular weight of 353.42 . It is characterized by its stereochemistry which is achiral .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a cyclohexyltetrazol group attached to a propoxy group, which is further connected to a dihydroquinolinone group . The molecule is achiral, meaning it does not have a non-superimposable mirror image .

properties

IUPAC Name

6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c25-19-11-8-14-13-16(9-10-17(14)20-19)26-12-4-7-18-21-22-23-24(18)15-5-2-1-3-6-15/h9-10,13,15H,1-8,11-12H2,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTAJMIPFFMXLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)CCCOC3=CC4=C(C=C3)NC(=O)CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50513534
Record name 6-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50513534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one

CAS RN

78876-16-1
Record name 6-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50513534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into 500 ml of methanol, 2.5 g of 6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]carbostyril is added, then 0.1 of palladium black is added into the mixture and the reaction is carried out under 2.5 atoms of H2 -pressure at 50° C. for 8 hours. After the reaction is completed, the catalyst is removed by filtration and the filtrate is concentrated to dryness. The residue is recrystallized from chloroform-petroleum ether to obtain 1.5 g of 6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydrocarbostyril in the form of colorless needle-like crystals. Melting point: 154.4°-155.5° C.
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

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